4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID
Overview
Description
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID is a chemical compound with the molecular formula C13H19NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydroxyamino propoxy group.
Mechanism of Action
- Role: By selectively blocking β1 receptors, Bisoprolol reduces the effects of catecholamines (such as adrenaline and noradrenaline) on the heart, leading to decreased heart rate and contractility .
- Result: Lower cardiac output due to reduced heart rate and contractility, leading to decreased blood pressure .
- Downstream Effects:
- Impact on Bioavailability : High bioavailability due to good absorption and minimal first-pass metabolism .
- Cellular Effects:
- Environmental Factors:
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
Result of Action:
Action Environment:
Biochemical Analysis
Biochemical Properties
Bisoprolol (m3) plays a significant role in biochemical reactions. It works by antagonizing β1-adrenoceptors, which results in lower cardiac output . The compound interacts with various enzymes, proteins, and other biomolecules, particularly β1-adrenoceptors .
Cellular Effects
Bisoprolol (m3) has profound effects on various types of cells and cellular processes. It influences cell function by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bisoprolol (m3) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a competitive, cardioselective β1-adrenergic antagonist . This means it binds to β1-adrenoceptors, blocking the action of endogenous catecholamines like epinephrine (adrenaline) and norepinephrine (noradrenaline), which are part of the sympathetic nervous system .
Temporal Effects in Laboratory Settings
The effects of Bisoprolol (m3) can change over time in laboratory settings. While specific information on Bisoprolol (m3)'s stability, degradation, and long-term effects on cellular function is limited, it is known that Bisoprolol (m3) is metabolized through oxidative metabolic pathways with no subsequent conjugation . The metabolites are polar and are eliminated predominantly by the kidneys .
Metabolic Pathways
Bisoprolol (m3) is involved in various metabolic pathways. It is metabolized through oxidative metabolic pathways with no subsequent conjugation . The metabolites are polar and are eliminated predominantly by the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID typically involves the reaction of benzoic acid derivatives with appropriate amino alcohols.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl-containing compounds, while reduction restores the hydroxy group .
Scientific Research Applications
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating cardiovascular diseases due to its structural similarity to beta-blockers.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Metoprolol acid: A metabolite of the selective β-1 blocker drug metoprolol.
Atenolol acid: Another β-1 blocker with similar structural features.
Esmolol hydrochloride: A short-acting β-1 adrenoceptor antagonist.
Uniqueness
4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with beta-adrenergic receptors makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONQRVASZHJNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501817 | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72570-70-8 | |
Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS7314B2NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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